molecular formula C12H9F3N2O2S B2370285 2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid CAS No. 769904-72-5

2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid

Cat. No.: B2370285
CAS No.: 769904-72-5
M. Wt: 302.27
InChI Key: MVAGZWOEZCMLDD-UHFFFAOYSA-N
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Description

2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a thiazole ring, a trifluoromethyl group, and an acetic acid moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. For instance, 2-bromoacetophenone can react with thiourea to form 2-aminothiazole.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic aromatic substitution reaction. This can be achieved by reacting 3-nitrobenzotrifluoride with a suitable nucleophile, followed by reduction of the nitro group to an amine.

    Coupling Reactions: The final step involves coupling the 2-aminothiazole with the trifluoromethyl-substituted aniline derivative. This can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) or the thiazole ring, potentially leading to the formation of amines or thiols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization with various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with broad biological activities, including antimicrobial and anticancer properties.

    3-(Trifluoromethyl)aniline: A precursor in the synthesis of various trifluoromethyl-substituted compounds with diverse applications.

    Thiazole-4-acetic acid:

Uniqueness

2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid is unique due to the combination of its thiazole ring, trifluoromethyl group, and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-2-1-3-8(4-7)16-11-17-9(6-20-11)5-10(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAGZWOEZCMLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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